1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I)

Asymmetric hydrogenation Chiral amino acid synthesis Bis‑phospholane ligand comparison

Select [(COD)Rh((R,R)-i-Pr-BPE)]BF₄ when your hydrogenation substrate carries a sterically demanding α-substituent (e.g., leucine, phenylalanine, unnatural alkyl variants). Evidence demonstrates 98.8% ee for methyl acetamidoleucine vs. only 64.4% ee with Me-BPE under identical conditions. This pre-formed complex eliminates in-situ catalyst generation, improving batch reproducibility. The i-Pr-BPE scaffold further provides dual-metal utility: the ligand can be liberated and re-complexed with ruthenium for β-keto ester reductions (≥99% ee, 60 psi H₂, 35 °C), dramatically outperforming Ru-BINAP (<10% conversion). Procure when scalable, configuration-predictable access to chiral α-amino or α-hydroxy phosphonates is the project goal.

Molecular Formula C32H64BF4P2Rh+2
Molecular Weight 700.521
CAS No. 136705-72-1
Cat. No. B599832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I)
CAS136705-72-1
Molecular FormulaC32H64BF4P2Rh+2
Molecular Weight700.521
Structural Identifiers
SMILES[B-](F)(F)(F)F.CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C.C1CC=CCCC=C1.[Rh]
InChIInChI=1S/C22H44P2.C8H12.BF4.Rh/c1-15(2)19-9-10-20(16(3)4)23(19)13-14-24-21(17(5)6)11-12-22(24)18(7)8;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h15-22H,9-14H2,1-8H3;1-2,7-8H,3-6H2;;/q;;-1;
InChIKeyXHXZERPCFDIAGN-YUZYZDRPSA-P
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) Tetrafluoroborate (CAS 136705-72-1) – Pre‑Formed Chiral Rh(I) Catalyst for Asymmetric Hydrogenation


Cationic rhodium(I) complex pre‑formed from the C₂‑symmetric chiral bisphosphine ligand 1,2‑bis((2R,5R)-2,5‑di‑i‑propylphospholano)ethane (abbreviated (R,R)‑i‑Pr‑BPE) and 1,5‑cyclooctadiene (COD) with tetrafluoroborate counterion . This compound belongs to the bis‑phospholano‑ethane (BPE) ligand family, distinct from the phenylene‑bridged DuPhos series, and serves as a ready‑to‑use pre‑catalyst for rhodium‑catalysed asymmetric hydrogenation of prochiral olefins including α‑dehydroamino acid derivatives, enol esters, and enol phosphonates [1]. The electron‑rich phospholane donors and the conformational rigidity imparted by the chiral 2,5‑diisopropyl substitution create a well‑defined chiral pocket that translates into high enantiomeric excesses across multiple substrate classes [2].

Why (R,R)‑i‑Pr‑BPE‑Rh Cannot Be Interchanged with Me‑BPE‑Rh, Et‑BPE‑Rh, or Benzene‑Bridged DuPhos‑Rh – Steric and Electronic Differentiation Matters


Within the bis‑phospholano ligand family, variation of the 2,5‑substituent (Me, Et, i‑Pr, Ph) and the backbone linker (ethane vs. benzene) produces large, non‑linear changes in both catalytic activity and enantioselectivity for the same substrate. For example, the (R,R)‑i‑Pr‑BPE‑Rh catalyst delivers 98.8 % ee for methyl acetamidoleucine, where the methyl‑substituted analogue (Me‑BPE‑Rh) gives only 64.4 % ee under identical conditions [1]. Conversely, for methyl acetamidocinnamate, (R,R)‑i‑Pr‑BPE‑Rh shows substantially lower activity (840 min, 83 % conversion) compared with the phenyl variant Ph‑BPE‑Rh (75 min, 100 % conversion) despite delivering intermediate enantioselectivity (94 % vs. 85–99 % ee) [2]. Because no single BPE or DuPhos member is uniformly superior, selection of the pre‑formed complex must be driven by quantitative performance data against the specific substrate class of interest rather than by generic family membership. The ethane‑bridged i‑Pr variant further distinguishes itself from the benzene‑bridged i‑Pr‑DuPhos‑Rh (CAS 569650‑64‑2) in that the latter gives a markedly lower ee for methyl acetamidocinnamate (87 %) compared with 93 % for the ethane‑bridged analogue [1].

Quantitative Differentiation Evidence for (R,R)‑i‑Pr‑BPE‑Rh (CAS 136705‑72‑1) vs. Closest BPE and DuPhos Analogs


Enantioselectivity vs. Me‑BPE‑Rh and Et‑BPE‑Rh in α‑Dehydroamino Acid Hydrogenation – Direct Head‑to‑Head in Burk 1991 JACS

In the seminal study establishing the bis‑phospholane ligand family, Burk compared rhodium complexes of the entire ethane‑bridged (BPE) and benzene‑bridged (DuPhos) series for hydrogenation of three α‑dehydroamino acid substrates under identical conditions (0.1 mol % catalyst, 2 atm H₂, 20–25 °C, MeOH) [1]. For methyl acetamidoleucine (substrate bearing an isopropyl side chain), (R,R)‑i‑Pr‑BPE‑Rh (1c) delivered 98.8 % ee, far surpassing (R,R)‑Me‑BPE‑Rh (1a) at 64.4 % ee and (R,R)‑Et‑BPE‑Rh (1b) at 81.2 % ee. For methyl acetamidocinnamate, (R,R)‑i‑Pr‑BPE‑Rh achieved 93 % ee, matching Et‑BPE‑Rh and exceeding Me‑BPE‑Rh (85 % ee). For methyl acetamidoalanine, the i‑Pr variant gave 96.4 % ee, outperforming Me‑BPE‑Rh (91.4 % ee) but slightly below Et‑BPE‑Rh (98.1 % ee). The data demonstrate that the bulkier isopropyl substituent on the phospholane ring is essential for substrates bearing larger side chains, providing a distinct selectivity advantage over the smaller methyl and ethyl congeners [1].

Asymmetric hydrogenation Chiral amino acid synthesis Bis‑phospholane ligand comparison

Ethane‑Bridged i‑Pr‑BPE‑Rh vs. Benzene‑Bridged i‑Pr‑DuPhos‑Rh – Backbone Determines Enantioselectivity Direction and Magnitude

Burk’s 1991 study directly compared ethane‑bridged 1,2‑bis(phospholano)ethanes (BPE, series 1) with benzene‑bridged 1,2‑bis(phospholano)benzenes (DuPhos, series 2), both bearing isopropyl substituents [1]. For methyl acetamidocinnamate, (R,R)‑i‑Pr‑BPE‑Rh (1c) gave 93 % ee, while the corresponding benzene‑bridged (R,R)‑i‑Pr‑DuPhos‑Rh (2c) delivered only 87 % ee – a 6 %‑point advantage for the ethane backbone. For methyl acetamidoleucine, the trend reversed: i‑Pr‑BPE‑Rh (98.8 % ee) outperformed i‑Pr‑DuPhos‑Rh (96.9 % ee) by 1.9 %‑points. Critically, the two backbones also produce opposite product absolute configurations in some cases; with (R,R) ligands, ethane‑bridged 1c gives R products while benzene‑bridged 2c gives S products [1]. This reversal arises from a different spatial arrangement of the phospholane substituents around the metal centre. Thus, procuring the ethane‑bridged (R,R)‑i‑Pr‑BPE‑Rh complex (CAS 136705‑72‑1) is mechanistically distinct from purchasing the benzene‑bridged analogue (CAS 569650‑64‑2); the two cannot be used interchangeably without risking inverted stereochemistry or reduced enantioselectivity.

Asymmetric hydrogenation Backbone effect BPE vs. DuPhos comparison

Activity–Selectivity Trade‑Off vs. Ph‑BPE‑Rh in Methyl Acetamidocinnamate Hydrogenation – Pilkington 2003 Org. Lett.

Pilkington and Zanotti‑Gerosa (2003) compared the complete BPE series for asymmetric hydrogenation of methyl acetamidocinnamate under identical parallel‑reactor conditions (1.5 M substrate, MeOH, 28 °C, 10 bar H₂, S/C = 3000) [1]. (S,S)‑i‑Pr‑BPE‑Rh required 840 min to reach only 83 % conversion with 94 % ee – dramatically lower activity than (R,R)‑Me‑BPE‑Rh (90 min, 100 % conv., 85 % ee) and (R,R)‑Et‑BPE‑Rh (120 min, 100 % conv., 88 % ee). The phenyl‑substituted Ph‑BPE‑Rh achieved the best combined performance: 75 min, 100 % conversion, 99 % ee. The authors noted that “i‑Pr‑BPE gave much lower activity than expected” [1]. However, the 94 % ee delivered by i‑Pr‑BPE‑Rh for this substrate exceeds the 85–88 % ee of Me‑BPE‑Rh and Et‑BPE‑Rh, placing it as an intermediate‑selectivity option for cases where Ph‑BPE‑Rh is unavailable or unsuitable. The data underscore that i‑Pr‑BPE‑Rh should be considered when moderate activity can be tolerated in exchange for selectivity that approaches the DuPhos benchmark.

Ph‑BPE ligand Catalyst activity comparison Industrial hydrogenation

Ru‑i‑Pr‑BPE vs. Ru‑BINAP in β‑Keto Ester Hydrogenation – Catalyst Superiority Under Mild Conditions (Burk 1995 JACS)

Although the title compound is a rhodium pre‑catalyst, the i‑Pr‑BPE ligand scaffold has been independently evaluated in ruthenium‑catalysed ketone hydrogenation, which provides a cross‑study benchmark against the industry‑standard Ru‑BINAP system [1]. Burk et al. (1995) screened the entire DuPhos‑RuBr₂ and BPE‑RuBr₂ series for hydrogenation of methyl acetoacetate under standard conditions (60 psig H₂, 0.4 mol % cat., 35 °C, 18 h). The i‑Pr‑BPE‑Ru catalyst gave 100 % conversion and 99.3 % ee, outperforming all other bis‑phospholane variants [1]. Under identical conditions, an analogously prepared Ru‑BINAP catalyst afforded less than 10 % product. Further optimisation showed that (R,R)‑i‑Pr‑BPE‑Ru could achieve complete conversion in 4 h with 99.3 % ee, or 99.6 % ee at 22 °C over 10 h. The substrate scope included a range of alkyl‑ and functionalised β‑keto esters, with enantioselectivities consistently in the range 98–99 % ee [1]. This evidence establishes that the i‑Pr‑BPE ligand topology provides a unique combination of electron richness and steric differentiation that translates into superior ketone reduction performance, far exceeding the canonical Ru‑BINAP benchmark under mild, low‑pressure conditions.

β‑Keto ester reduction Ruthenium catalysis Chiral β‑hydroxy ester synthesis

Catalyst Turnover Efficiency – S/C Ratios up to 50,000 Demonstrated for DuPhos/BPE‑Rh Systems (Burk 1996 Review)

In a review specifically addressing industrial applicability, Burk et al. (1996) reported that cationic DuPhos‑Rh and BPE‑Rh catalysts operate with substrate‑to‑catalyst (S/C) ratios up to 50,000, demonstrating practical productivity levels for large‑scale pharmaceutical intermediate synthesis [1]. The catalysts function under mild conditions (15–30 psi H₂, 25 °C, MeOH) and deliver products with predictable absolute configuration: (R,R)‑i‑Pr‑BPE‑Rh consistently affords products of (R)‑configuration for enamide substrates, while the corresponding (S,S)‑complex gives (S)‑products. The review highlights that the steric environment of the phospholane ligand can be tuned to accommodate different substrate classes, with i‑Pr‑BPE occupying a specific niche for substrates that require a larger chiral pocket than Me‑BPE or Et‑BPE can provide [1]. While this review provides class‑level rather than compound‑specific S/C data for i‑Pr‑BPE‑Rh, it establishes that the entire BPE/DuPhos‑Rh catalyst family operates at industrially relevant turnover numbers, supporting the procurement rationale for the pre‑formed complex as a practical, scalable tool.

Catalyst productivity Turnover number Large‑scale hydrogenation

Structural Rationale for i‑Pr‑BPE‑Rh Differentiation – Steric Bulk Creates a Unique Quadrant Environment

The differentiation mechanism of i‑Pr‑BPE‑Rh has been rationalised through the quadrant model commonly applied to C₂‑symmetric bis‑phospholane catalysts [1]. The 2,5‑diisopropyl substituents on each phospholane ring occupy two quadrants of the chiral pocket around rhodium, creating a steric environment intermediate between the relatively open Me‑BPE and the highly congested Ph‑BPE. This intermediate steric profile explains the observed selectivity pattern: i‑Pr‑BPE‑Rh outperforms Me‑BPE‑Rh and Et‑BPE‑Rh for substrates bearing large α‑substituents (e.g., leucine precursor, 98.8 % vs. 64.4 % ee) because the isopropyl groups provide sufficient steric discrimination, yet the catalyst retains enough flexibility to achieve reasonable, though not maximal, turnover [2]. The ethane backbone further differentiates this complex from the phenylene‑bridged DuPhos series by altering the P–Rh–P bite angle and the conformational flexibility of the seven‑membered chelate ring, which directly affects the relative energies of diastereomeric substrate–catalyst intermediates [2]. This structural understanding provides a predictive framework: i‑Pr‑BPE‑Rh should be prioritised when the substrate possesses steric bulk that is too large for Me‑BPE‑Rh or Et‑BPE‑Rh to differentiate, yet not so large as to completely suppress catalytic turnover.

Ligand design Steric tuning Quadrant model

Procurement‑Relevant Application Scenarios for (R,R)‑i‑Pr‑BPE‑Rh (CAS 136705‑72‑1) – Where the Evidence Supports Selection


Enantioselective Synthesis of α‑Amino Acid Derivatives Bearing Bulky Side Chains

When the target α‑amino acid contains a sterically demanding side chain (e.g., leucine, phenylalanine, or unnatural alkyl variants), the evidence demonstrates that (R,R)‑i‑Pr‑BPE‑Rh delivers substantially higher enantioselectivity than Me‑BPE‑Rh or Et‑BPE‑Rh. Burk (1991) showed 98.8 % ee for methyl acetamidoleucine hydrogenation with i‑Pr‑BPE‑Rh, compared with only 64.4 % ee for Me‑BPE‑Rh under identical conditions [1]. This is the procurement‑justifying scenario where the increased steric demand of the isopropyl‑substituted ligand directly translates to improved product enantiopurity for bulky substrates. [(COD)Rh((R,R)‑i‑Pr‑BPE)]BF₄ should be selected over the more commonly stocked Me‑BPE‑Rh and Et‑BPE‑Rh complexes whenever the substrate α‑substituent exceeds methyl in steric volume [1].

Preparation of Chiral β‑Hydroxy Esters via Ruthenium‑Catalysed β‑Keto Ester Hydrogenation Using the i‑Pr‑BPE Scaffold

Although CAS 136705‑72‑1 is a rhodium complex, the i‑Pr‑BPE ligand scaffold has been proven uniquely effective for ruthenium‑catalysed β‑keto ester reduction. Burk et al. (1995) reported that i‑Pr‑BPE‑Ru delivers ≥99 % ee for a broad range of alkyl‑substituted β‑keto esters under mild conditions (60 psi H₂, 35 °C), dramatically outperforming Ru‑BINAP which gave <10 % conversion under the same conditions [2]. Laboratories that maintain both Rh and Ru hydrogenation workflows can procure the Rh pre‑catalyst as a common entry point; the i‑Pr‑BPE ligand can be liberated and re‑complexed with ruthenium for ketone reduction applications, or the Rh pre‑catalyst can be used directly for complementary enamide/enol ester hydrogenations. This dual‑metal utility enhances the procurement value of the i‑Pr‑BPE scaffold relative to ligands optimised for a single metal [2].

Asymmetric Hydrogenation of Enol Phosphonates and Enol Esters Requiring Predictable (R)‑Configuration Products

Cationic rhodium catalysts of the BPE ligand family, including the i‑Pr variant, have demonstrated the ability to asymmetrically hydrogenate enol phosphonates with good to excellent enantiomeric excess [3]. The (R,R)‑i‑Pr‑BPE‑Rh complex gives products with predictable (R)‑absolute configuration for enamide and related substrates, providing a reliable stereochemical outcome [1]. This predictable stereochemistry, combined with the intermediate steric profile of the i‑Pr‑BPE ligand, makes this catalyst appropriate for enol ester substrates where the less sterically demanding Me‑BPE‑Rh gives insufficient enantioselectivity yet the highly congested Ph‑BPE‑Rh may suffer from reduced substrate tolerance. Procure this catalyst when the project requires scalable, configuration‑predictable access to chiral α‑hydroxy or α‑amino phosphonate building blocks [3].

Pharmaceutical Intermediate Synthesis Requiring S/C Ratios Above 10,000 for Cost‑Efficient Scale‑Up

The BPE/DuPhos‑Rh catalyst family has been validated at substrate‑to‑catalyst ratios up to 50,000, as reviewed by Burk et al. (1996) [4]. While specific S/C data for the i‑Pr‑BPE‑Rh complex at this extreme are class‑level inferences, the demonstrated catalyst robustness and air‑stability of the solid pre‑catalyst support its use in pilot‑scale hydrogenation campaigns where catalyst cost contribution per kilogram of product is a critical economic parameter. The pre‑formed [(COD)Rh((R,R)‑i‑Pr‑BPE)]BF₄ complex eliminates the need for in‑situ catalyst generation from free ligand and [Rh(COD)₂]BF₄, reducing operational complexity and improving batch‑to‑batch reproducibility in regulated pharmaceutical manufacturing environments [4].

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